2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-21-9-3-18(4-10-21)17-24(29)25-20-7-5-19(6-8-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12H,2,13-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHTOSZJAKLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenol, an electrophilic aromatic substitution reaction can introduce the ethoxy group.
Formation of the Morpholinopyridazinyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates with a phenylacetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of ethoxyphenyl and morpholinopyridazine groups. Below is a comparative analysis with key analogs:
Key Observations:
- Morpholine vs. Sulphonamide Groups : Morpholine-containing compounds (e.g., the target and ) may prioritize kinase or enzyme inhibition due to morpholine’s electron-rich nitrogen and oxygen atoms, while sulphonamide derivatives () exhibit analgesic/anti-inflammatory effects via distinct mechanisms .
- Substituent Lipophilicity : The ethoxyphenyl group in the target compound likely increases lipophilicity compared to chlorophenyl () or sulphonamide groups (), impacting bioavailability .
Pharmacological and Physicochemical Implications
Hypothesized Pharmacokinetic Profile (Based on Structural Analogues):
Biological Activity
2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of various diseases associated with abnormal angiogenesis, inflammation, and cancer. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of an acetamide moiety linked to a morpholinopyridazine and an ethoxy-substituted phenyl group.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and angiogenesis. Research indicates that it acts as an inhibitor of specific kinases involved in these processes, thereby reducing tumor growth and metastasis.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Case Study on Cancer Treatment
- A study investigated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors, indicating effective anti-cancer activity.
-
Case Study on Inflammatory Diseases
- Another study focused on the compound's role in treating inflammatory diseases. It demonstrated that administration led to reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in a rat model of arthritis, suggesting potential therapeutic benefits for inflammatory conditions.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with moderate bioavailability. The compound is metabolized primarily through hepatic pathways, with renal excretion as the main route for elimination.
Q & A
Basic: What are the key considerations for synthesizing 2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide?
Methodological Answer:
Synthesis involves multi-step organic reactions, including:
- Amide bond formation between the ethoxyphenyl acetic acid derivative and the aniline-containing pyridazine moiety.
- Heterocyclic coupling to introduce the morpholine group at the pyridazin-6-position.
Critical parameters:
- Temperature control (e.g., 60–80°C for nucleophilic substitutions).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction efficiency).
- Catalysts (e.g., triethylamine for deprotonation).
Validation: Use TLC for reaction monitoring and NMR (1H/13C) to confirm intermediate structures .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- NMR spectroscopy : Assign peaks for the ethoxyphenyl (δ 6.8–7.2 ppm, aromatic protons) and morpholinopyridazine (δ 3.5–4.0 ppm, morpholine CH2 groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
